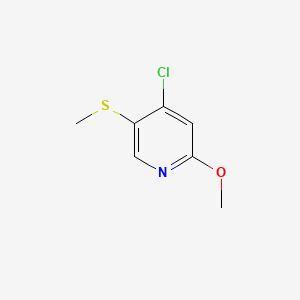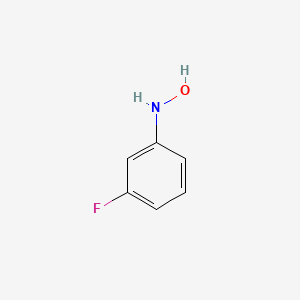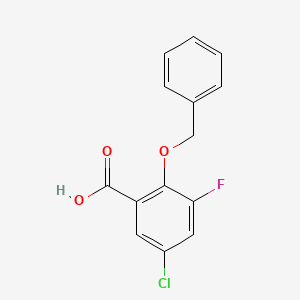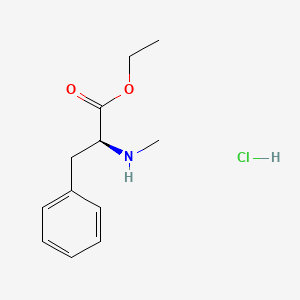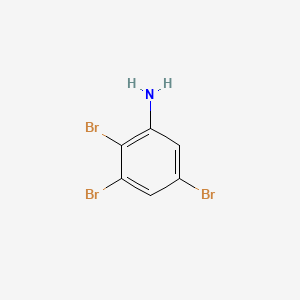
2,3,5-Tribromoaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,5-Tribromoaniline is an organic compound with the molecular formula C6H4Br3N. It is a derivative of aniline, where three hydrogen atoms in the benzene ring are replaced by bromine atoms at the 2, 3, and 5 positions. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,3,5-Tribromoaniline can be synthesized through the bromination of aniline. The process involves the reaction of aniline with bromine in the presence of a solvent such as acetic acid. The reaction is exothermic and requires careful control of temperature and bromine addition to ensure the desired substitution pattern .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale bromination reactions. The process typically uses glacial acetic acid as a solvent and bromine as the brominating agent. The reaction mixture is cooled to control the exothermic nature of the reaction, and the product is purified through recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions: 2,3,5-Tribromoaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The amino group can be oxidized or reduced under specific conditions.
Diazotization: The amino group can be converted to a diazonium salt, which can further undergo various coupling reactions.
Common Reagents and Conditions:
Bromination: Bromine in acetic acid.
Diazotization: Sodium nitrite and hydrochloric acid.
Reduction: Hydrogen gas in the presence of a catalyst.
Major Products Formed:
Substitution Products: Depending on the substituent introduced.
Diazonium Salts: Intermediate products for further reactions.
Reduced Amines: Products of reduction reactions.
Applications De Recherche Scientifique
2,3,5-Tribromoaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,3,5-tribromoaniline involves its interaction with various molecular targets. The bromine atoms in the compound can participate in electrophilic aromatic substitution reactions, making it a versatile intermediate in organic synthesis. The amino group can form hydrogen bonds and interact with biological molecules, influencing its biological activity .
Comparaison Avec Des Composés Similaires
2,4,6-Tribromoaniline: Another brominated derivative of aniline with bromine atoms at the 2, 4, and 6 positions.
2,3,4-Tribromoaniline: Brominated aniline with bromine atoms at the 2, 3, and 4 positions.
Comparison: 2,3,5-Tribromoaniline is unique due to its specific substitution pattern, which influences its reactivity and applications.
Propriétés
Numéro CAS |
609-17-6 |
|---|---|
Formule moléculaire |
C6H4Br3N |
Poids moléculaire |
329.81 g/mol |
Nom IUPAC |
2,3,5-tribromoaniline |
InChI |
InChI=1S/C6H4Br3N/c7-3-1-4(8)6(9)5(10)2-3/h1-2H,10H2 |
Clé InChI |
BRFIPEIKLLLCJW-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1N)Br)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzenamine, N-[(pentafluorophenyl)methylene]-](/img/structure/B14756290.png)
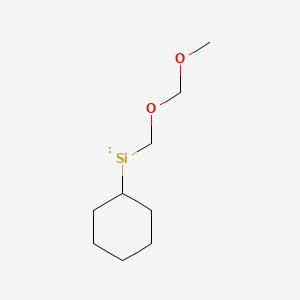
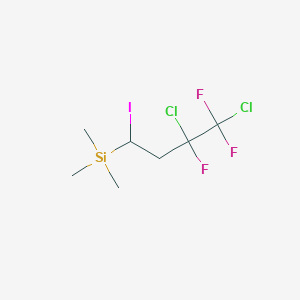
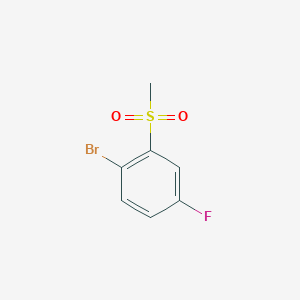
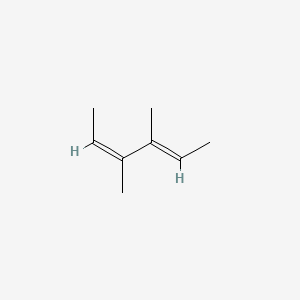

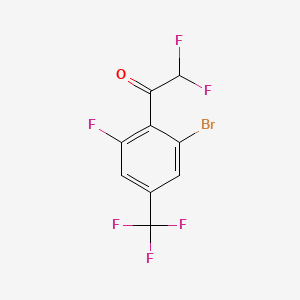
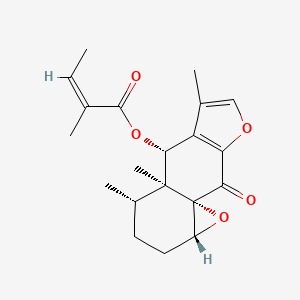
![(R)-1-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-2-[(S)-1-(dimethylamino)ethyl]ferrocene](/img/structure/B14756340.png)
